Product packaging for 1-Methyl-2-oxoquinoline-4-carbohydrazide(Cat. No.:)

1-Methyl-2-oxoquinoline-4-carbohydrazide

Cat. No.: B4918502
M. Wt: 217.22 g/mol
InChI Key: BVQDAWSFRZUGPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-oxoquinoline-4-carbohydrazide is a functionalized quinoline compound designed for chemical and pharmaceutical research. This carbohydrazide derivative serves as a versatile synthetic intermediate or precursor for generating diverse chemical libraries. Researchers can utilize its hydrazide moiety to construct more complex molecular architectures, such as hydrazones, through condensation reactions with various aldehydes . The 2-oxoquinoline (carbostyril) core is a privileged scaffold in medicinal chemistry, known for contributing to a wide range of biological activities . While specific biological data for this exact compound may be limited, closely related quinoline-3-carbohydrazide and quinoline-6-carbohydrazide analogs have been explored in scientific studies for their potential as anti-HIV agents and antibacterial agents . The compound's structure makes it a candidate for molecular docking studies and further investigation into its mechanism of action, particularly in targeting enzymes like integrase . This product is strictly for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct all experiments in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11N3O2 B4918502 1-Methyl-2-oxoquinoline-4-carbohydrazide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-2-oxoquinoline-4-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14-9-5-3-2-4-7(9)8(6-10(14)15)11(16)13-12/h2-6H,12H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQDAWSFRZUGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Derivatization Strategies for 1 Methyl 2 Oxoquinoline 4 Carbohydrazide

Elucidation of Novel and Optimized Synthetic Pathways to the 1-Methyl-2-oxoquinoline-4-carbohydrazide Core

The construction of the this compound core is a multi-step process that begins with the formation of the quinolone ring system, followed by the introduction and modification of the C4-substituent.

A common and effective route to the core structure involves the initial synthesis of an ester precursor, ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. This intermediate is typically prepared through the alkylation of the corresponding 2-oxo-1,2-dihydroquinoline-4-carboxylate (B1227902). For instance, the reaction of ethyl 2-oxo-1,2-dihydroquinoline-4-carboxylate with iodomethane (B122720) in the presence of a base like potassium carbonate in a solvent such as DMF provides the desired N-methylated product.

Once the ester precursor is obtained, the carbohydrazide (B1668358) moiety is introduced via a nucleophilic acyl substitution reaction with hydrazine (B178648) hydrate (B1144303). nih.gov This reaction is generally carried out in a polar solvent like ethanol (B145695) or DMF, where the ester is heated with an excess of hydrazine hydrate to drive the reaction to completion, yielding this compound as a solid product. nih.gov

Multi-component Reaction Approaches in Quinoline-Hydrazide Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex heterocyclic systems in a single step, adhering to the principles of green chemistry by maximizing atom economy and minimizing waste. While a direct MCR for this compound is not prominently reported, related quinoline (B57606) structures have been successfully synthesized using such approaches. For example, the Doebner reaction, a three-component reaction involving an aniline, an aldehyde, and pyruvic acid, is a classic method for producing quinoline-4-carboxylic acids. nih.gov

A hypothetical MCR approach to a precursor of the target molecule could involve the reaction of N-methylaniline, an appropriate three-carbon carbonyl component, and a glyoxylate (B1226380) derivative. However, controlling the regioselectivity and oxidation state to achieve the 2-oxo functionality directly remains a synthetic challenge. More commonly, MCRs are employed to generate highly substituted quinoline scaffolds which can then be further modified to introduce the desired carbohydrazide at the C4 position. For instance, a one-pot, three-component synthesis of novel diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonates has been reported, showcasing the utility of MCRs in building quinolone complexity. nih.gov

Catalyst-Mediated and Green Chemistry Synthetic Protocols

Modern synthetic chemistry increasingly emphasizes the use of catalyst-mediated and green protocols to improve reaction efficiency, reduce environmental impact, and simplify experimental procedures. Microwave-assisted synthesis has emerged as a particularly effective green technique in this context. The synthesis of quinoline carbohydrazide derivatives and their subsequent conversion to hydrazones can be significantly accelerated using microwave irradiation, often leading to higher yields and shorter reaction times compared to conventional heating methods. psu.eduzenodo.orgnih.govmdpi.commdpi.com

For the synthesis of the 1-methyl-2-oxoquinoline core, microwave-assisted cyclization of precursors like diethyl 2-((o-tolylamino)methylene)malonate in a high-boiling solvent such as diphenyl ether has been shown to be effective. kochi-tech.ac.jp This approach avoids the need for harsh acidic or basic conditions often employed in traditional quinoline syntheses. Furthermore, the use of organocatalysts, such as L-proline, has been explored for the asymmetric synthesis of related pyrazolo[3,4-b]quinoline derivatives, highlighting the potential for catalyst-mediated control over the stereochemistry of quinoline analogues. nih.govnih.govlookchem.comrsc.org The use of water or ethanol as a solvent, whenever possible, further enhances the green credentials of these synthetic routes. researchgate.net

Regioselective and Stereoselective Synthesis of Analogues

The regioselective functionalization of the quinoline ring is crucial for creating diverse analogues of this compound with tailored properties. Direct C-H activation has become a powerful tool for introducing substituents at specific positions of the quinoline nucleus, often with high regioselectivity. nih.govinovatus.esnih.govnih.gov For instance, transition metal catalysis (e.g., using rhodium, palladium, or copper) can direct the introduction of alkyl, aryl, or heteroatom-containing groups to positions such as C2, C5, or C8 of the quinoline ring, depending on the catalyst and directing group used. nih.govinovatus.esnih.govrsc.org The N-oxide of the quinoline can serve as an internal directing group to facilitate C-H activation at the C2 and C8 positions.

Given that this compound is an achiral molecule, stereoselective synthesis is not a concern for the parent compound. However, the introduction of chiral centers during derivatization, for example, by reacting the hydrazide with a chiral aldehyde or ketone to form a hydrazone with a stereocenter, would necessitate considerations of stereoselectivity. In such cases, the use of chiral catalysts or auxiliaries could be employed to control the formation of specific stereoisomers.

Functionalization and Structural Diversification of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of large libraries of derivatives. The primary points of diversification are the hydrazide moiety and the quinoline ring itself.

Modifications at the Hydrazide Moiety (e.g., N-Substitution, Hydrazone Formation)

The hydrazide group is a versatile functional handle that can be readily modified. One of the most common derivatizations is the formation of hydrazones through condensation with a wide variety of aldehydes and ketones. This reaction is typically acid-catalyzed and proceeds in high yield, providing a straightforward method to introduce diverse aryl, heteroaryl, and alkyl substituents. nih.gov The resulting N'-arylidene-1-methyl-2-oxoquinoline-4-carbohydrazides have an extended conjugated system and additional points for interaction with biological targets.

Beyond hydrazone formation, the hydrazide moiety can undergo N-acylation or N-alkylation. For example, reaction with substituted benzoyl chlorides in the presence of a base leads to the formation of N'-benzoyl-1-methyl-2-oxoquinoline-4-carbohydrazide derivatives. kochi-tech.ac.jp This introduces an additional amide linkage and allows for the incorporation of a wide range of substituted aromatic rings. Similarly, reaction with isocyanates or isothiocyanates can yield the corresponding semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. kochi-tech.ac.jp

Aldehyde/Ketone ReactantResulting Hydrazone DerivativeKey Spectral Data (1H NMR)Reference
BenzaldehydeN'-benzylidene-1-methyl-2-oxoquinoline-4-carbohydrazideAzomethine proton (CH=N) signal typically observed downfield (δ 8.5-9.0 ppm). Aromatic protons from both quinoline and benzylidene moieties.Analogues reported in nih.gov
4-ChlorobenzaldehydeN'-(4-chlorobenzylidene)-1-methyl-2-oxoquinoline-4-carbohydrazideSimilar to benzylidene derivative, with characteristic shifts for the chloro-substituted aromatic ring.Analogues reported in
Pyrrole-2-carbaldehydeN'-((1H-pyrrol-2-yl)methylene)-1-methyl-2-oxoquinoline-4-carbohydrazideSignals corresponding to the pyrrole (B145914) ring protons in addition to the quinoline and azomethine protons.Analogues reported in psu.edu
Acetophenone (B1666503)N'-(1-phenylethylidene)-1-methyl-2-oxoquinoline-4-carbohydrazideAbsence of the azomethine proton signal, presence of a methyl singlet for the ethylidene group.Analogues reported in mdpi.com

Substituent Effects and Introduction of Diverse Pharmacophores on the Quinoline Ring

Modification of the quinoline ring itself is a key strategy for modulating the physicochemical and pharmacological properties of the molecule. The introduction of various substituents on the benzene (B151609) portion of the quinoline ring can significantly impact its electronic properties, lipophilicity, and steric profile. zenodo.org

Substituents can be introduced either by starting with appropriately substituted anilines in the initial quinoline synthesis or by direct functionalization of the pre-formed quinoline ring. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro, nitro) at positions C5, C6, C7, or C8 can influence the reactivity of the ring and its interaction with biological targets. lookchem.com For example, the presence of a fluorine atom, a common pharmacophore in many drugs, can enhance binding affinity and improve metabolic stability.

Position of SubstitutionType of Substituent/PharmacophoreSynthetic MethodPotential EffectReference
C6, C7, C8-Cl, -F, -NO2, -CH3, -OCH3Synthesis from substituted anilinesModulates electronic properties, lipophilicity, and metabolic stability. lookchem.com
C2, C8Alkyl, ArylTransition metal-catalyzed C-H activation (using N-oxide)Introduces steric bulk and additional hydrophobic interactions. nih.govinovatus.es
C4Amino, Alkoxy, Carbon-linked nucleophilesCine-substitution of a nitro-quinolone precursorAllows for diverse functionalization at the C4 position. lookchem.com
C7Piperazine and derivativesNucleophilic aromatic substitution on a C7-chloro precursorEnhances solubility and provides a vector for further derivatization.

Cyclocondensation and Heterocyclic Annulation Reactions

Cyclocondensation reactions of this compound with various electrophilic reagents provide a direct route to a multitude of heterocyclic derivatives. The dual nucleophilic nature of the hydrazide group allows for reactions with dicarbonyl compounds, their synthetic equivalents, and other reagents capable of forming cyclic structures. These reactions are fundamental in scaffold diversification, enabling the fusion of the quinolinone nucleus with other important heterocyclic motifs such as pyrazoles, triazoles, and pyridazines.

One of the most common applications of carbohydrazides in heterocyclic synthesis is the construction of the pyrazole (B372694) ring. This is typically achieved through condensation with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate (B1235776). The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the stable aromatic pyrazole ring. For instance, the reaction of a carbohydrazide with acetylacetone is expected to yield a 3,5-dimethylpyrazole (B48361) derivative. Similarly, reaction with ethyl acetoacetate would lead to the formation of a pyrazolin-5-one derivative. The regioselectivity of the cyclization can sometimes be influenced by the reaction conditions.

Another important class of heterocycles accessible from this compound are the 1,2,4-triazoles. A common method for the synthesis of 5-thioxo-1,2,4-triazoles involves the reaction of the carbohydrazide with carbon disulfide in a basic medium. nih.gov This reaction proceeds through the formation of a dithiocarbazate salt, which upon heating undergoes cyclization with the elimination of hydrogen sulfide (B99878) to yield the triazolethione. nih.gov These triazolethiones are themselves versatile intermediates for further functionalization.

Furthermore, the hydrazinyl moiety can participate in annulation reactions, where a new ring is fused to the quinoline core. An example of such a transformation is the autoxidation of 4-hydrazinylquinolin-2(1H)-ones, which are structurally related to the target carbohydrazide, to form pyridazino[4,3-c:5,6-c′]diquinoline derivatives. mdpi.com This type of reaction highlights the potential for forming extended, fused polycyclic systems. Research on the reactivity of similar diheterocyclic ketones, such as those containing a quinolinone and a coumarin (B35378) moiety, has shown that reaction with hydrazine can lead to the formation of pyrazolinone and subsequently pyrazolopyrazole derivatives, demonstrating complex heterocyclic transformations. ias.ac.in

The following tables summarize the expected outcomes of cyclocondensation reactions of this compound with selected bifunctional reagents, based on established reactivity patterns of similar carbohydrazides.

Table 1: Synthesis of Pyrazole Derivatives

ReagentProduct StructureProduct NameReaction Type
Acetylacetone4-((3,5-Dimethyl-1H-pyrazol-1-yl)carbonyl)-1-methylquinolin-2(1H)-oneKnorr pyrazole synthesis
Ethyl Acetoacetate1-Methyl-4-((3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)carbonyl)quinolin-2(1H)-onePyrazolone synthesis

Table 2: Synthesis of 1,2,4-Triazole Derivatives

ReagentProduct StructureProduct NameReaction Type
Carbon Disulfide / KOH1-Methyl-4-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)quinolin-2(1H)-oneTriazolethione synthesis
Phenyl isothiocyanate1-Methyl-4-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)quinolin-2(1H)-oneTriazolethione synthesis

Comprehensive Spectroscopic and Advanced Structural Elucidation of 1 Methyl 2 Oxoquinoline 4 Carbohydrazide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Tautomerism

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of quinolone derivatives in solution. The substitution pattern and the presence of tautomeric forms significantly influence the chemical shifts and coupling constants observed in both ¹H and ¹³C NMR spectra.

For 1-Methyl-2-oxoquinoline-4-carbohydrazide, the ¹H NMR spectrum is expected to show characteristic signals for the quinoline (B57606) core protons, the N-methyl group, and the carbohydrazide (B1668358) moiety. In a typical solvent like DMSO-d₆, the N-methyl protons would likely appear as a singlet. The aromatic protons of the quinoline ring would present as a set of multiplets, with their specific chemical shifts and coupling patterns determined by their positions on the bicyclic system. For instance, in related 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives, the H5 proton appears as a doublet around 8.1-8.2 ppm, while other aromatic protons (H6 and H7) resonate between 7.4 and 7.7 ppm. acs.org The proton at the C2 position in similar 4-oxo-1,4-dihydroquinoline systems often appears as a singlet at approximately 8.6 ppm. acs.org The NH and NH₂ protons of the carbohydrazide group would be visible as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

The ¹³C NMR spectrum would complement the proton data, with the carbonyl carbon of the quinolone ring (C2) and the carbohydrazide moiety resonating at the downfield region, typically above 160 ppm. The N-methyl carbon would be found at the upfield region of the spectrum.

Two-dimensional NMR techniques are crucial for the unambiguous assignment of all proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between adjacent protons. For this compound, COSY would be instrumental in tracing the connectivity of the protons on the benzene (B151609) ring of the quinoline system.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signals based on the already assigned proton signals. For example, the signal of the N-methyl protons would correlate with the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for connecting different parts of the molecule. For the target compound, HMBC correlations would be expected between the N-methyl protons and the C2 and C8a carbons of the quinoline ring, as well as between the quinoline protons and the carbons of the carbohydrazide group. In a study of a novel 2-oxoquinoline derivative, HMBC analysis was key to confirming the structure. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOESY would be useful in determining the preferred conformation of the carbohydrazide side chain relative to the quinoline ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on related structures

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃~3.5-4.1~30-35
H-3~6.5~110-115
H-5~8.1-8.2 (d)~125-130
H-6~7.4-7.7 (m)~120-125
H-7~7.4-7.7 (m)~130-135
H-8~7.6-7.8 (d)~115-120
CONH~10.5-11.5 (s)-
NH₂~4.5-5.0 (s)-
C=O (hydrazide)-~165-170
C-2 (oxo)-~160-165
C-4-~140-145
C-4a-~140-145
C-8a-~120-125

Note: The data in this table is predictive and based on values reported for structurally similar compounds such as 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazides. acs.org The exact chemical shifts for this compound may vary.

Variable temperature (VT) NMR experiments are employed to study dynamic processes such as conformational exchange and tautomerism. nih.govnih.gov For quinolone derivatives, keto-enol tautomerism is a known phenomenon. researchgate.net Although the N-methylation in this compound likely locks the quinolone ring in the 2-oxo form, VT-NMR could be used to study the rotational barriers around the C4-carbohydrazide bond. At lower temperatures, separate signals for different rotamers might be observed, which would coalesce as the temperature is increased. libretexts.org The coalescence temperature can be used to calculate the energy barrier for this rotation. Such studies have been effectively used to understand the conformational stability of various molecules. nih.gov

Single-Crystal X-Ray Diffraction Analysis for Solid-State Architecture

Table 2: Expected Hydrogen Bond Geometries in the Crystal Structure of this compound

Donor-H···Acceptor Typical D-H distance (Å) Typical H···A distance (Å) Typical D···A distance (Å) **Typical D-H···A Angle (°) **
N-H···O=C (hydrazide)~0.86~2.0-2.2~2.8-3.0~160-175
N-H···O (oxo)~0.86~2.1-2.3~2.9-3.1~150-170
N-H···N (hydrazide)~0.86~2.2-2.4~3.0-3.2~140-160

Note: These are generalized values and the actual parameters would be determined from the single-crystal X-ray diffraction data.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect in the solid-state chemistry of pharmaceuticals and other materials. Different polymorphs can exhibit distinct physical properties. Quinolone derivatives have been shown to exhibit polymorphism. acs.org A systematic search for polymorphs of this compound could be conducted by crystallization from various solvents under different conditions. Each potential polymorph would be characterized by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is another avenue for modifying the solid-state properties. Co-crystallization of the title compound with pharmaceutically acceptable co-formers could be explored to potentially improve its physicochemical properties. The success of co-crystallization would depend on the ability to form robust intermolecular interactions, such as hydrogen bonds, between the compound and the co-former.

Advanced Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the confirmation of its elemental formula. The fragmentation pattern in an electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be characteristic of the quinolone and carbohydrazide moieties.

Common fragmentation pathways for quinolone derivatives often involve the loss of small neutral molecules such as CO, HCN, and molecules related to the substituents. chempap.org For the title compound, characteristic fragment ions would likely arise from:

Cleavage of the carbohydrazide side chain.

Loss of the N-methyl group.

Ring cleavage of the quinoline system.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway
[M]+•C₁₁H₁₁N₃O₂Molecular Ion
[M - 31]+C₁₁H₁₀N₂OLoss of •NHNH₂ from the hydrazide
[M - 43]+C₁₁H₁₀NOLoss of •CONHNH₂
[M - 15]+C₁₀H₈N₃O₂Loss of •CH₃ from the N-methyl group
[M - 28]+•C₁₀H₁₁N₃OLoss of CO from the oxo-group

Note: The fragmentation pathways are predictive and would need to be confirmed by tandem mass spectrometry (MS/MS) experiments.

Isotopic analysis, particularly the relative abundance of the [M+1] and [M+2] peaks, would further support the elemental composition determined by HRMS.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound by measuring its mass with very high accuracy. For this compound, the molecular formula is established as C₁₁H₁₁N₃O₂.

Table 1: Theoretical Mass Data for this compound

Parameter Value
Molecular Formula C₁₁H₁₁N₃O₂
Theoretical Monoisotopic Mass 217.08513 Da

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Mapping

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This process helps to map the connectivity of atoms within the molecule. For this compound ([M+H]⁺, m/z 218.0924), the fragmentation pattern can be predicted based on the known stability of the quinoline ring and the typical behavior of carbohydrazide moieties.

The most common fragmentation pathways for related structures involve the cleavage of weaker bonds, such as the amide C-N bond and the N-N bond of the hydrazide group. researchgate.netnih.gov The initial protonation would likely occur on the hydrazide nitrogen or the C2-keto oxygen. Subsequent fragmentation could involve the neutral loss of ammonia (B1221849) (NH₃), water (H₂O), or the entire hydrazide functional group.

Key predicted fragmentation pathways include:

Loss of the terminal amine group: A cleavage could result in the loss of NH₂ (16 Da) or NH₃ (17 Da).

Cleavage of the hydrazide N-N bond: This would lead to the loss of the NH₂NH₂ moiety (32 Da).

Loss of the entire carbohydrazide side chain: Cleavage at the C4-C(O) bond could lead to the formation of a stable quinoline cation.

Table 2: Predicted MS/MS Fragmentation for Protonated this compound ([M+H]⁺)

Precursor Ion (m/z) Proposed Fragment Ion Mass Loss (Da) Proposed Neutral Loss Fragment m/z (Predicted)
218.09 [M+H - NH₃]⁺ 17.03 NH₃ 201.06
218.09 [M+H - N₂H₄]⁺ 32.04 N₂H₄ 186.05
218.09 [M+H - CON₂H₃]⁺ 59.03 CON₂H₃ 159.06

These fragmentation patterns are predictive and based on the analysis of similar chemical structures. nih.govyoutube.comnih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, the FT-IR spectrum provides a distinct fingerprint. Experimental data for the compound shows a strong carbonyl (C=O) stretching vibration at 1670 cm⁻¹ and a prominent N-H stretching band at 3300 cm⁻¹. The C=O absorption is a composite band resulting from the C2-keto group and the amide C=O of the carbohydrazide moiety. The N-H stretch is characteristic of the hydrazide's -NHNH₂ group.

Analysis of structurally similar compounds reveals other expected vibrations. nih.govresearchgate.net Aromatic C=C stretching vibrations from the quinoline ring are typically observed in the 1400-1600 cm⁻¹ region. nih.gov N-H bending vibrations are expected around 1600 cm⁻¹, often overlapping with aromatic signals. Raman spectroscopy would provide complementary data, being particularly sensitive to the non-polar C=C bonds of the aromatic system.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹) Assignment Functional Group Reference
~3300 N-H stretch Hydrazide (-NHNH₂)
~3050 Aromatic C-H stretch Quinoline Ring
~2950 Aliphatic C-H stretch N-Methyl (-CH₃)
~1670 C=O stretch (keto & amide I) C₂=O, -CONHNH₂
~1600 N-H bend / Aromatic C=C stretch Hydrazide / Quinoline Ring nih.gov

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The spectrum of this compound is expected to be dominated by transitions within its extensive π-electron system. Quinolone derivatives are known to exhibit strong absorption bands in the UV region. researchgate.net

The primary electronic transitions anticipated are:

π → π* transitions: These high-intensity absorptions arise from the conjugated quinoline ring system and are expected to appear in the 250-350 nm range. mdpi.comnih.gov

n → π* transitions: These lower-intensity absorptions involve the promotion of non-bonding electrons from the nitrogen and oxygen atoms to anti-bonding π* orbitals. They typically occur at longer wavelengths than π → π* transitions. nih.gov

The absorption profile can be sensitive to solvent polarity, with polar solvents often causing shifts in the absorption maxima (solvatochromism). mdpi.com

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. The N-methylquinolinium cation, a related structure, is a known fluorophore whose emission can be quenched by various molecules. rsc.org While specific fluorescence data for this compound is not detailed in the provided search context, its conjugated, rigid structure suggests it may exhibit fluorescence, likely with an emission maximum at a longer wavelength than its main absorption band. Further experimental work would be needed to characterize its specific emission spectrum, quantum yield, and fluorescence lifetime.

Table 4: Predicted Optical Properties of this compound

Spectroscopic Technique Predicted Property Wavelength Region (nm) Associated Transition/Feature
UV-Visible Absorption Strong Absorption (λₘₐₓ) ~250-350 π → π* transitions in the quinoline system mdpi.comnih.gov
UV-Visible Absorption Weak Absorption >350 n → π* transitions from N, O lone pairs nih.gov

Computational Chemistry and Theoretical Modeling of 1 Methyl 2 Oxoquinoline 4 Carbohydrazide

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity

No published studies were found that performed DFT calculations specifically on 1-Methyl-2-oxoquinoline-4-carbohydrazide to determine its electronic structure and reactivity parameters.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Indices

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, and other quantum chemical reactivity indices for this compound are not available in the current scientific literature.

Electrostatic Potential Surface (ESP) and Charge Distribution Analysis

An Electrostatic Potential Surface (ESP) map, which is crucial for understanding the charge distribution and predicting sites for electrophilic and nucleophilic attack, has not been computationally generated and published for this compound.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

There are no available research articles detailing Molecular Dynamics (MD) simulations for this compound.

Solvent Effects on Molecular Conformation and Stability

Studies investigating the influence of different solvent environments on the conformation and stability of this compound through MD simulations have not been reported.

Molecular Docking Studies for Hypothetical Biomolecular Interactions (In Silico, Mechanistic Prediction)

While molecular docking is a common technique applied to quinoline (B57606) derivatives to predict their interaction with biological targets, no in silico docking studies specifically using this compound as the ligand have been published. Therefore, there is no data on its hypothetical binding modes, binding affinities, or interactions with any specific biomolecular targets.

Prediction of Binding Sites and Interaction Modes with Protein Targets

Molecular docking simulations are a cornerstone in predicting how this compound and its derivatives may interact with protein targets. These computational techniques place the ligand into the binding site of a protein and estimate the binding affinity based on scoring functions.

For derivatives of the closely related quinoline scaffold, molecular docking studies have been instrumental in elucidating potential mechanisms of action. For instance, studies on quinoline-based Schiff bases have suggested that the nitrogen and oxygen atoms of the quinoline rings can form crucial hydrogen bonds with active site residues of enzymes like α-glucosidase researchgate.net. In the context of antibacterial research, quinoline derivatives have been docked into the active site of DNA gyrase, a key microbial enzyme. These studies have highlighted the importance of the hydrazine (B178648) moiety for activity, whether in a cyclic or open form nih.govacs.org.

Specifically for this compound, it is hypothesized that the carbohydrazide (B1668358) group can act as a key hydrogen bond donor and acceptor, interacting with polar residues within a protein's active site. The 2-oxoquinoline core provides a rigid scaffold that can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The methyl group at the 1-position can also contribute to hydrophobic interactions, potentially enhancing binding affinity.

Molecular docking studies on similar oxoquinoline derivatives have revealed interactions with key residues in various protein targets. For example, N-Aryl-7-hydroxy-4-methyl-2-oxoquinoline-1(2H)carboxamides have shown hydrogen bond interactions with residues such as Asp855 and Thr854 in the active site of the epidermal growth factor receptor (EGFR) nih.gov. Another study on thiopyrano[2,3-b]quinoline derivatives identified interactions with amino acids like ILE-8, LYS-7, and VAL-14 semanticscholar.orgnih.gov. Such findings for analogous compounds provide a framework for predicting the likely interaction patterns of this compound with various protein targets.

A hypothetical docking scenario of this compound into a generic kinase binding site might involve the following interactions:

Interaction TypeLigand MoietyProtein Residue Example
Hydrogen BondCarbohydrazide NH and C=OAsp, Glu, Asn, Gln
π-π StackingQuinoline RingPhe, Tyr, Trp
HydrophobicMethyl GroupVal, Leu, Ile

Ligand Efficiency and Binding Affinity Prediction

Binding affinity, often expressed as the dissociation constant (Kd) or inhibition constant (Ki), is a measure of the strength of the interaction between a ligand and its target. Computational methods can predict these values, offering a quantitative measure of a compound's potential potency. For a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, molecular docking studies have predicted binding energies, with one compound showing a notable binding energy of -9.22 kcal/mol against P-glycoprotein nih.gov. For other quinoline derivatives, binding affinities have been reported in the range of -5.3 to -6.1 Kcal/mol semanticscholar.orgnih.gov.

Ligand efficiency (LE) is a metric used in drug design to evaluate how effectively a compound binds to its target, relative to its size (typically measured by the number of heavy atoms). It is a useful parameter for optimizing lead compounds. The formula for ligand efficiency is:

LE = - (ΔG) / N

Other related metrics include:

Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (LogP), aiming to optimize binding while controlling for properties that can lead to promiscuity and toxicity nih.gov.

Binding Efficiency Index (BEI): This relates binding affinity (pKi or pIC50) to molecular weight nih.gov.

The prediction of these parameters for this compound relies on accurate calculations of its binding free energy and physicochemical properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds and identify the key structural features that influence their potency.

Development of Predictive Models for In Vitro Biological Activities

QSAR models are built using a dataset of compounds with known biological activities. For quinoline derivatives, QSAR models have been developed to predict a range of activities, including antibacterial and anticancer effects nih.govnih.gov. These models often employ various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms nih.gov.

A typical QSAR study on quinoline derivatives involves calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area.

Physicochemical descriptors: LogP, polar surface area (PSA), hydrogen bond donors/acceptors.

For a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, a QSAR model was developed that showed a high predictive quality, with a coefficient of determination (R²) of 95% nih.gov. In another study on quinolinone-based thiosemicarbazones, a QSAR model for antituberculosis activity yielded a good R² value of 0.83 nih.gov. These examples demonstrate the utility of QSAR in developing robust predictive models for the biological activities of quinoline-based compounds.

The general equation for a linear QSAR model is:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c represents the coefficients determined by the regression analysis and D represents the molecular descriptors.

Identification of Key Structural Descriptors Influencing Activity

A significant outcome of QSAR studies is the identification of the most influential molecular descriptors. This information provides valuable insights into the structural requirements for a particular biological activity. For quinolinone-based thiosemicarbazones, descriptors such as van der Waals volume, electron density, and electronegativity were found to play a pivotal role in their antituberculosis activity nih.gov. Specifically, electron-withdrawing groups like chloro and bromo substituents were found to increase biological activity by increasing the molecular volume and reducing electronegativity nih.gov.

In the context of this compound derivatives, QSAR studies could reveal the importance of descriptors such as:

Descriptor CategoryPotential Influence on Activity
Electronic The distribution of charges and electrostatic potential on the molecule can influence interactions with polar residues in the target's binding site.
Steric The size and shape of substituents on the quinoline ring or the carbohydrazide moiety can affect how well the molecule fits into the binding pocket.
Hydrophobic The lipophilicity of the molecule, often described by LogP, can impact both target binding and cell permeability.
Topological These descriptors relate to the connectivity of atoms and can provide insights into the overall molecular architecture required for activity.

By understanding which descriptors are most critical, medicinal chemists can rationally design new derivatives of this compound with improved biological profiles.

Chemical Reactivity, Reaction Mechanisms, and Transformational Pathways of 1 Methyl 2 Oxoquinoline 4 Carbohydrazide

Acid-Base Properties and Protonation/Deprotonation Equilibria

The primary basic site is the terminal amino group (-NH2) of the hydrazide moiety, which can be protonated in acidic conditions to form a hydrazinium (B103819) cation. The nitrogen atom of the quinoline (B57606) ring is part of a lactam and its basicity is significantly reduced due to the delocalization of its lone pair into the adjacent carbonyl group. The amide nitrogen of the hydrazide is also non-basic for the same reason.

The N-H proton of the hydrazide's secondary amine (-CONH-) is weakly acidic and can be deprotonated under strongly basic conditions. Quinolone systems themselves can exhibit varying acidity depending on their substituents. mtct.ac.in For 1-Methyl-2-oxoquinoline-4-carbohydrazide, the most probable sites for protonation and deprotonation are summarized in the table below.

Table 1: Predicted Acid-Base Equilibria of this compound

Equilibrium pH Condition Predominant Species Notes
Protonation Acidic (low pH) Cationic The terminal -NH2 group of the hydrazide is protonated to -NH3+.
Neutral Near-neutral pH Zwitterionic/Neutral The molecule likely exists in its neutral form, though minor zwitterionic character may be present.

The equilibria are crucial in determining the compound's solubility and its interaction with biological targets, as the charge state affects its hydrogen bonding capacity and electrostatic interactions.

Nucleophilic and Electrophilic Reactions of the Quinoline and Hydrazide Moieties

The dual functionality of this compound allows it to participate in both nucleophilic and electrophilic reactions.

Nucleophilic Character:

The hydrazide moiety is the primary source of nucleophilicity. The terminal -NH2 group is a potent nucleophile, readily reacting with electrophiles such as aldehydes and ketones to form stable hydrazones. ajgreenchem.comajgreenchem.com This is a common derivatization reaction for carbohydrazides. The nucleophilicity of hydrazides is a subject of detailed study, and while generally potent, it can be influenced by the electronic effects of the attached acyl group. nih.govresearchgate.net

Electrophilic Character:

The quinoline ring, particularly due to the electron-withdrawing effect of the 2-oxo group, is susceptible to nucleophilic aromatic substitution, although harsh conditions may be required. The carbonyl carbon of the hydrazide group is also an electrophilic center and can be attacked by strong nucleophiles, potentially leading to the cleavage of the amide bond.

A summary of the potential nucleophilic and electrophilic reactions is presented below.

Table 2: Predicted Nucleophilic and Electrophilic Reactivity

Moiety Type of Reactivity Potential Reactions
Hydrazide (-CONHNH2) Nucleophilic - Reaction with aldehydes/ketones to form hydrazones.- Acylation at the terminal nitrogen.- Alkylation at the terminal nitrogen.
Hydrazide (-CONHNH2) Electrophilic - Nucleophilic attack at the carbonyl carbon leading to amide cleavage.

| Quinoline Ring | Electrophilic | - Nucleophilic aromatic substitution at positions activated by the ring's electron deficiency. |

Hydrolytic and Oxidative Stability under Various Conditions

The stability of this compound is a critical factor in its potential applications and persistence.

Hydrolytic Stability:

The compound contains an amide linkage within the hydrazide group, which is susceptible to hydrolysis under both acidic and basic conditions to yield 1-methyl-2-oxoquinoline-4-carboxylic acid and hydrazine (B178648). The general mechanism for base-catalyzed hydrolysis of amides involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net The rate of hydrolysis is expected to be dependent on pH and temperature. The lactam ring of the 2-quinolone core is generally more stable to hydrolysis than an acyclic amide but can be cleaved under forcing conditions.

Oxidative Stability:

The hydrazide moiety is prone to oxidation. Hydrazides can be oxidized to form various products, including diazenes, and the N-N bond can be cleaved under strong oxidative conditions. nih.govacs.org The oxidation can be facilitated by atmospheric oxygen, especially in the presence of metal ions. nih.gov Studies on related hydrazone compounds have shown that oxidation can lead to a variety of degradation products. mdpi.com The quinoline ring itself is relatively stable to oxidation, but the methyl group at the 1-position could be a site of metabolic oxidation in biological systems.

Photochemical Reactions and Photo-Degradation Pathways

The photochemical behavior of this compound is largely determined by the 2-quinolone chromophore. Quinolone derivatives are known to be photoreactive, and their photostability is highly dependent on the substituents and the irradiation conditions (e.g., wavelength, solvent). uni-regensburg.denih.govnih.gov

Upon absorption of UV light, quinolones can undergo various photochemical reactions, including decarboxylation, cleavage of side chains, and dehalogenation (in halogenated derivatives). mdpi.com For this compound, potential photo-degradation pathways could involve the cleavage of the bond between the quinoline ring and the carbohydrazide (B1668358) group or transformations within the hydrazide moiety itself. The photostability of fluoroquinolones, a related class of compounds, has been extensively studied, revealing that photodegradation can occur within hours of exposure to ambient light. uni-regensburg.de While some quinolines are noted for good photostability, the specific quantum yield of photodegradation for the title compound is not documented. at.ua

Complexation Chemistry and Metal Chelation Properties

The carbohydrazide group is a well-known chelating agent for a wide range of metal ions. at.uajocpr.com It typically acts as a bidentate ligand, coordinating to a metal ion through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered ring. at.ua The quinoline ring system can also participate in metal coordination, either through the lactam oxygen or through π-stacking interactions.

The ability of this compound to form metal complexes is therefore high. The coordination can lead to the formation of mononuclear or polynuclear complexes, depending on the metal-to-ligand ratio and the nature of the metal ion. mtct.ac.inrsc.orgresearchgate.net The formation of such complexes can significantly alter the chemical and physical properties of the parent molecule. The stability of these complexes is dependent on the nature of the metal ion, with trivalent cations like Fe³⁺ and Al³⁺ often forming more stable chelates with related quinolone structures than divalent cations like Mg²⁺ and Ca²⁺. nih.gov

Table 3: Potential Metal Chelation Sites of this compound

Coordination Site Atom Involved Role in Chelation
Carbonyl Oxygen Oxygen of C=O Primary coordination site
Amino Nitrogen Nitrogen of -NH2 Primary coordination site, forming a 5-membered chelate ring

Mechanistic Investigations of Biological Activities of 1 Methyl 2 Oxoquinoline 4 Carbohydrazide in Fundamental Research in Vitro/cellular Focus

Exploration of Molecular Targets and Pathways

Mechanistic insights at the molecular level are critical to understanding the bioactivity of 1-methyl-2-oxoquinoline-4-carbohydrazide. Research into related quinoline (B57606) and carbohydrazide (B1668358) derivatives suggests that these compounds can interact with various biological macromolecules, including enzymes, receptors, and nucleic acids, thereby modulating key signaling pathways.

The quinoline core is a well-established pharmacophore found in numerous enzyme inhibitors. Studies on derivatives of this compound have explored their potential to inhibit enzymes critical to disease pathogenesis.

HIV Integrase: A novel series of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives were synthesized and evaluated as potential anti-HIV agents. nih.gov These compounds were designed based on known HIV integrase inhibitor pharmacophores. The most potent compound in the series, featuring a 4-fluorobenzoyl group, exhibited an EC50 of 75 µM against HIV-1 replication in HeLa cells, with no significant cytotoxicity observed (CC50 > 500 µM). nih.gov Molecular docking studies suggested that the binding modes of these compounds are similar to those of known HIV integrase inhibitors. nih.gov

Carbonic Anhydrase (CA): The 4-anilinoquinazoline (B1210976) scaffold, structurally related to the quinoline core, has been used to develop potent carbonic anhydrase inhibitors. semanticscholar.org A series of 4-anilinoquinazoline-based benzenesulfonamides showed significant inhibitory activity against several human CA (hCA) isoforms. For instance, some compounds displayed single-digit nanomolar activity against hCA II (K_i values of 2.4 nM and 4.6 nM) and hCA I (K_i of 60.9 nM), with potencies exceeding that of the standard inhibitor acetazolamide. semanticscholar.org While not the exact title compound, this demonstrates the potential of the broader quinoline/quinazoline (B50416) family to target these metalloenzymes. semanticscholar.org Another study on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives found that while they were weak inhibitors of hCA I and II, they showed better inhibition against the tumor-associated isoform hCA IX, with K_I values ranging from 243.6 to 2785.6 nM. nih.gov

Epidermal Growth Factor Receptor (EGFR): The quinoline scaffold is central to the design of EGFR tyrosine kinase (TK) inhibitors. nih.govresearchgate.net A series of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) derivatives were synthesized and evaluated for their EGFR inhibitory activity. Several compounds in this series demonstrated potent inhibition, with IC50 values comparable to the reference drug erlotinib. nih.gov Similarly, Schiff's bases derived from a 5,5-diphenylhydantoin scaffold showed potent dual inhibitory activity against both EGFR and HER2, with one derivative exhibiting IC50 values of 0.07 µM and 0.04 µM, respectively. mdpi.com These findings highlight the capacity of carbohydrazide-containing heterocyclic compounds to target this critical oncogenic kinase.

Table 1: Enzyme Inhibitory Activity of Selected Quinoline-Carbohydrazide Derivatives and Related Compounds

Compound ClassTarget EnzymeKey ResultSource
8-Methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide DerivativeHIV-1 IntegraseEC50 = 75 µM (Anti-HIV activity) nih.gov
2-(4-Bromophenyl)quinoline-4-carbohydrazide DerivativeEGFR-TKIC50 = 0.08 µM nih.gov
4-Anilinoquinazoline-benzenesulfonamide DerivativeCarbonic Anhydrase II (hCA II)K_i = 2.4 nM semanticscholar.org
7-Amino-3,4-dihydroquinolin-2(1H)-one DerivativeCarbonic Anhydrase IX (hCA IX)K_I = 243.6 nM nih.gov
5,5-Diphenylhydantoin Schiff's BaseEGFRIC50 = 0.07 µM mdpi.com

The interaction of quinoline derivatives with cellular receptors is another avenue of their biological action. In vitro binding assays have identified specific receptors that are modulated by these compounds.

Cannabinoid Receptor Type 2 (CB2): The 4-oxo-quinoline structure is a key component in ligands developed for the cannabinoid receptor type 2 (CB2), a target in neuroinflammatory diseases. nih.gov A fluorinated N-(1-adamantyl)-1-(2-(2-fluoroethoxy)ethyl)-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxamide was identified as a potent candidate for imaging the CB2 receptor. nih.gov In vitro autoradiography using rat spleen tissue, which is rich in CB2, demonstrated high and blockable binding of this radiolabeled ligand, confirming its specific interaction with the receptor. nih.gov

Nur77 Nuclear Receptor: A novel series of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives were identified as modulators of the orphan nuclear receptor Nur77, a potential target in cancer therapy. nih.gov A lead candidate from this series was found to be a good binder to Nur77 with a dissociation constant (K_D) of 3.58 ± 0.16 μM. nih.gov This binding was shown to up-regulate Nur77 expression and influence its subcellular localization, ultimately triggering apoptosis in cancer cells. nih.gov

The planar aromatic structure of the quinoline ring system suggests a potential for interaction with nucleic acids. Research on related heterocyclic systems has explored mechanisms such as DNA intercalation, groove binding, and cleavage.

DNA Binding and Intercalation: Studies on quinazoline-based compounds, which are structurally analogous to quinolines, have demonstrated direct interaction with DNA. rsc.orgresearchgate.net A quinazoline-chalcone derivative was found to interact with calf thymus DNA primarily through intercalation, while a related pyrimidodiazepine derivative showed evidence of groove binding. rsc.org These interactions are thought to contribute to their cytotoxic effects. rsc.org

DNA Photocleavage: Certain carbohydrazide derivatives have been shown to induce DNA cleavage upon photoactivation. mdpi.com A study on 2-amino-N′-aroyl(het)arylhydrazides found that specific derivatives containing phenyl and furyl groups could significantly cleave plasmid DNA upon irradiation with UV light, converting the supercoiled form (Form I) to nicked (Form II) and linear (Form III) forms. mdpi.com Mechanistic experiments suggested the involvement of reactive oxygen species in the cleavage process. mdpi.com

Quantitative analysis of binding kinetics and thermodynamics provides a deeper understanding of molecular interactions. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing the binding of small molecules to protein targets. nih.govresearchgate.netspringernature.com

While specific SPR or ITC data for this compound was not found, studies on related compounds illustrate the utility of these methods. For example, the binding affinity of a 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivative to the Nur77 receptor was quantified, yielding a dissociation constant (K_D) of 3.58 µM. nih.gov This value provides a precise measure of the binding strength, which correlates with the compound's cellular activity. nih.gov Similarly, ITC has been used to study the thermodynamics of quinazoline derivatives binding to G-quadruplex DNA, revealing the molecular forces driving the interaction. nih.gov

Cellular-Level Biological Responses and Pathway Modulation (In Vitro, Non-Clinical)

The molecular interactions of this compound and its analogs translate into measurable effects at the cellular level. In vitro assays using various cell lines have demonstrated their ability to influence cell fate by modulating proliferation, apoptosis, and cell cycle progression.

A primary focus of in vitro research has been the antiproliferative activity of quinoline-carbohydrazide derivatives against cancer cell lines. These studies often reveal that the compounds not only inhibit growth but also actively induce cell death pathways.

Antiproliferative Activity: Derivatives of the quinoline-carbohydrazide scaffold have shown potent antiproliferative effects across a wide range of human cancer cell lines. A lead 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivative displayed broad-spectrum activity against hepatoma cells with IC50 values below 2.0 μM, while showing low toxicity to normal liver cells. nih.gov Another study on 2-oxindoline hydrazones identified compounds with potent activity against the MCF-7 breast cancer cell line (IC50 = 4.9 µM). nih.gov Quinoline-based dihydrazone derivatives also exhibited significant antiproliferative activity against gastric (BGC-823), hepatoma (BEL-7402), breast (MCF-7), and lung (A549) cancer cell lines, with IC50 values ranging from 7.01 to 34.32 μM. nih.gov

Induction of Apoptosis and Cell Cycle Arrest: The antiproliferative effects of these compounds are often linked to the induction of programmed cell death (apoptosis) and disruption of the cell cycle. A 4-methylbenzoylhydrazine platinum(II) complex was shown to inhibit breast cancer cell proliferation by inducing apoptosis and causing cell cycle arrest in the G2 phase. mdpi.com In another example, quinazoline sulfonamide derivatives induced apoptosis in MCF-7 cells and arrested the cell cycle at the G1 phase. nih.gov Further investigation into a potent 2-oxindoline hydrazone confirmed its ability to induce both early and late apoptosis and cause cell cycle arrest at the G1, S, or G1/S phases, depending on the specific derivative. nih.gov The modulation of the Nur77 receptor by a quinoline-indole-carbohydrazide derivative was shown to mediate the translocation of Nur77, inducing apoptosis through pathways involving autophagy and endoplasmic reticulum stress. nih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Quinoline-Carbohydrazide Derivatives and Analogs

Compound ClassCell LineCancer TypeIC50 (µM)Source
Quinoline-Indole-Carbohydrazide DerivativeHepatoma Cells (general)Liver Cancer< 2.0 nih.gov
Quinoline-Dihydrazone DerivativeMCF-7Breast Cancer7.01 nih.gov
2-Oxindoline Hydrazone DerivativeMCF-7Breast Cancer4.9 nih.gov
Quinazoline Sulfonamide DerivativeMCF-7Breast Cancer2.5 nih.gov
Quinazoline-Chalcone DerivativeK-562Leukemia0.622 rsc.org
2-Morpholino-N-(quinazolin-4-yl) acetohydrazideLOX IMVIMelanoma1.3 nih.gov

Impact on Specific Cellular Signaling Pathways

Investigations into the analogs of this compound have revealed their ability to modulate several key cellular signaling pathways. The specific pathway affected often depends on the other chemical moieties attached to the quinoline carbohydrazide core.

Inhibition of HIV Integrase: A prominent area of research for quinoline carbohydrazide derivatives has been as inhibitors of the human immunodeficiency virus (HIV) integrase (IN) enzyme. nih.govbrieflands.com This viral enzyme is essential for integrating the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. nih.gov Analogs based on the 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide scaffold have been designed to mimic known HIV integrase inhibitors. nih.gov Molecular docking studies suggest these compounds can fit into the active site of the integrase enzyme, similar to other established inhibitors, thereby blocking its function. nih.govbrieflands.com

Targeting Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: In the context of anticancer research, certain quinoline-4-carbohydrazide (B1304848) hybrids have been shown to target the EGFR signaling pathway. rsc.org Novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids were synthesized and evaluated for their cytotoxic effects on the MCF-7 breast cancer cell line. The most potent of these compounds were found to inhibit EGFR tyrosine kinase (EGFR-TK), a key protein in a signaling pathway that is often overactive in cancer, leading to uncontrolled cell proliferation. rsc.org

Inhibition of Microbial DNA Gyrase: As potential antibacterial agents, derivatives of 2-(4-Bromophenyl)quinoline-4-carbohydrazide have been investigated for their ability to inhibit microbial DNA gyrase. nih.govacs.org This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death. Specific analogs demonstrated significant inhibitory activity against the DNA gyrase of Staphylococcus aureus. nih.govacs.org

Mechanisms of Cellular Uptake and Intracellular Localization

Structure-Activity Relationship (SAR) Studies for Biological Activity (Focus on Mechanistic Insights)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the quinoline carbohydrazide family, extensive SAR studies have been conducted to optimize their potency against various biological targets by systematically modifying their structure.

Design and Synthesis of Analogs to Probe SAR

The generation of diverse analogs is a cornerstone of SAR studies. For the quinoline carbohydrazide scaffold, chemists typically employ a multi-step synthesis.

Formation of the Quinoline Core: The process often begins with the synthesis of a substituted quinoline-4-carboxylic acid. For example, a reaction between isatin (B1672199) and an acetophenone (B1666503) in the presence of a strong base can yield a quinoline-4-carboxylic acid core. rsc.org

Esterification: The resulting carboxylic acid is often converted to its corresponding ethyl ester (e.g., ethyl quinoline-4-carboxylate) by reacting it with ethanol (B145695) in the presence of an acid catalyst. rsc.org

Formation of the Carbohydrazide: The key carbohydrazide intermediate is formed by reacting the ethyl ester with hydrazine (B178648) hydrate (B1144303). nih.govnih.gov This creates the central -(C=O)NHNH2 functional group.

Derivatization: This core carbohydrazide is then reacted with a variety of reagents, such as substituted benzoyl chlorides or various aldehydes, to generate a library of final compounds. nih.govrsc.org This final step allows for the introduction of diverse chemical groups, primarily on the terminal nitrogen of the hydrazide, enabling researchers to probe the effects of different substituents on biological activity. nih.gov

This systematic approach allows for the creation of libraries of compounds where specific parts of the molecule are varied to determine which chemical features are critical for activity.

Correlation of Structural Modifications with In Vitro Biological Observations

By testing the synthesized analogs in in vitro assays, researchers can draw direct correlations between chemical structure and biological potency.

Anti-HIV Activity: For a series of 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives tested against HIV-1 replication, the substituent on the N'-benzoyl group had a significant impact on activity. The study found that substitutions on the phenyl ring generally improved potency in the order of F > Me > OMe > Cl > H. nih.gov The position of the substituent was also important, with para-substitutions showing slightly better activity than meta-positions. nih.gov

Compound (Analog of type 8)Substituent on Benzoyl RingAnti-HIV-1 Activity (EC₅₀, µM)
8aH145
8b4-Fluoro75
8c3-Fluoro80
8d4-Chloro125
8e4-Methyl90

Data sourced from Mahboubi et al. nih.gov

Anticancer Activity: In a study of 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids against the MCF-7 breast cancer cell line, the nature of the aryl group on the acrylamide (B121943) moiety was critical. The presence of an electron-withdrawing nitro group at the para-position of the aryl ring resulted in the most potent compound (6h). rsc.org Conversely, electron-donating groups like methyl (6a) and dimethoxy (6b) also conferred potent activity. rsc.org

CompoundSubstituent on Acrylamide Aryl RingAntiproliferative Activity vs. MCF-7 (IC₅₀, µM)
6h4-Nitro2.71
6a4-Methyl3.39
6b3,4-Dimethoxy5.94
Doxorubicin (Reference)N/A6.18
6i3,5-Dibromo-4-acetoxy8.77

Data sourced from Al-Ostath et al. rsc.org

Antibacterial Activity: For N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, antibacterial activity was influenced by the substitution on the benzylidene moiety. The compound with a 2,4-dichlorobenzylidene group (12b) showed the best activity against the tested bacterial strains. nih.gov

CompoundSubstituent on Benzylidene RingMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
12b2,4-Dichloro3939
12c4-Chloro7878
12g4-Fluoro7878
12h4-Bromo7878

Data sourced from Abdollahi et al. nih.gov

These SAR studies collectively demonstrate that the biological activity of the quinoline carbohydrazide scaffold is highly tunable. Specific modifications to the peripheral substituents can direct and enhance the compound's potency towards different cellular targets, providing a strong foundation for the rational design of new therapeutic agents.

Applications As Research Probes, Precursors, and Functional Materials in Chemical Biology

Utilization as Building Blocks in Complex Organic Synthesis

The 1-Methyl-2-oxoquinoline-4-carbohydrazide scaffold is a valuable starting point for the synthesis of more complex molecules. The presence of the reactive hydrazide group allows for a variety of chemical transformations, enabling the generation of a wide array of derivatives.

The carbohydrazide (B1668358) functional group in this compound serves as a key handle for the diversification of compound libraries. Hydrazides are known to readily react with a variety of electrophiles to form stable products. For instance, condensation with aldehydes and ketones yields hydrazones, while acylation with acid chlorides or anhydrides produces N-acylhydrazides. These reactions can be performed under mild conditions and are amenable to high-throughput synthesis, making this compound an ideal starting material for creating large and diverse libraries of molecules for biological screening.

The synthesis of analogous 8-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide derivatives highlights the synthetic utility of the carbohydrazide moiety. In one study, a series of N'-[benzoyl] and N-(phenyl)carboxamide/carbothioamide derivatives were synthesized from the parent carbohydrazide. nih.gov This demonstrates the potential for creating a library of compounds with varied substituents, which can be screened for a range of biological activities.

Table 1: Examples of Reactions for Compound Library Diversification from a Quinoline (B57606) Carbohydrazide Scaffold

ReactantResulting Functional GroupPotential for Diversity
Aldehydes/KetonesHydrazoneIntroduction of a wide range of R groups from the aldehyde/ketone.
Acid Chlorides/AnhydridesN-AcylhydrazideIncorporation of various acyl groups.
Isocyanates/IsothiocyanatesSemicarbazide (B1199961)/Thiosemicarbazide (B42300)Addition of diverse aryl or alkyl groups.
Sulfonyl ChloridesN-SulfonylhydrazideIntroduction of different sulfonyl moieties.

The established reactivity of the carbohydrazide allows for the systematic modification of the this compound core, leading to libraries of compounds with tailored properties for exploring chemical space and identifying novel bioactive molecules. d-nb.info

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the creation of structurally complex and diverse small molecules, often with a high degree of sp3-character, which is a desirable feature for biological probes and drug candidates. d-nb.infocam.ac.uk The this compound scaffold can be envisioned as a starting point for DOS campaigns. The inherent functionality of the molecule, including the aromatic ring, the lactam, and the carbohydrazide, provides multiple points for diversification and the introduction of complexity.

While specific DOS strategies starting from this compound have not been explicitly reported, the principles of DOS can be applied. For example, the carbohydrazide can be used as a nucleophile in intramolecular reactions to generate new heterocyclic rings fused to the quinoline core. Furthermore, the quinoline ring itself can be further functionalized, and these modifications can be combined with reactions at the carbohydrazide moiety to rapidly generate a wide range of distinct molecular scaffolds. The goal of such a DOS approach would be to explore novel regions of chemical space and to generate compounds with unique three-dimensional shapes that are not readily accessible through traditional synthetic methods. rsc.orgbeilstein-journals.org

Development of Fluorescent and Spin-Label Probes for Biological Systems (In Vitro or Ex Vivo Imaging)

The quinoline scaffold is a well-known fluorophore, and its derivatives are frequently used in the development of fluorescent probes for biological imaging. nih.govnih.gov The this compound core possesses intrinsic fluorescence, and the N-methylation can have a significant impact on its photophysical properties. Methylation of a similar chromenoquinoline scaffold has been shown to alter the subcellular localization of the resulting fluorescent probe, with the methylated derivative targeting the nucleus. nih.gov This suggests that the N-methyl group in this compound could play a crucial role in directing the localization of probes derived from it.

The carbohydrazide group offers a convenient point of attachment for targeting moieties or for modulating the fluorescent properties of the quinoline core. For example, reaction with a molecule that binds to a specific cellular target could generate a targeted fluorescent probe. Alternatively, the electronic properties of the substituent attached to the carbohydrazide can influence the quantum yield and emission wavelength of the quinoline fluorophore.

While there are no direct reports on fluorescent probes derived from this compound, the known properties of quinoline-based fluorophores and the reactivity of the carbohydrazide group strongly support its potential in this area. nih.gov

Regarding spin-label probes, the carbohydrazide functionality could be used to introduce a nitroxide radical, such as a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety. This would result in a hybrid molecule that combines the quinoline scaffold with a paramagnetic center, which could be used in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions in biological systems.

Integration into Hybrid Materials and Nanostructures for Research Purposes

The field of hybrid materials, which combine organic and inorganic components, offers exciting possibilities for creating materials with novel properties. researchgate.netarabjchem.org this compound can be envisioned as a versatile organic building block for the construction of such materials. The carbohydrazide group can act as a ligand to coordinate with metal ions, potentially forming metal-organic frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, catalysis, and sensing. The quinoline moiety could impart desirable properties to the MOF, such as luminescence or specific host-guest interactions.

Furthermore, the carbohydrazide can be used to functionalize the surface of nanoparticles, such as gold or silica (B1680970) nanoparticles. This would allow for the creation of hybrid nanostructures where the quinoline moiety can act as a fluorescent reporter or a targeting ligand. Such functionalized nanoparticles could be used for bioimaging, drug delivery, or as sensors.

Table 2: Potential Hybrid Materials and Nanostructures Incorporating this compound

Material TypePotential Role of the CompoundPotential Applications
Metal-Organic Frameworks (MOFs)Organic linkerLuminescent sensors, catalysis, gas separation
Functionalized NanoparticlesSurface ligandTargeted bioimaging, drug delivery, diagnostics
Hybrid GelsGelator moleculeStimuli-responsive materials, controlled release

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of non-covalent interactions, which govern the self-assembly of molecules into well-defined structures. The this compound molecule possesses several features that make it an interesting candidate for supramolecular chemistry and self-assembly studies. The planar quinoline ring can participate in π-π stacking interactions, while the carbohydrazide group is an excellent hydrogen bond donor and acceptor.

These non-covalent interactions can drive the self-assembly of the molecule into various architectures, such as nanofibers, gels, or vesicles, depending on the conditions. The N-methyl group can influence the packing of the molecules in the self-assembled state, potentially leading to different morphologies compared to its non-methylated counterpart. The ability to form such ordered structures is of great interest for applications in materials science and biology, including the development of "smart" materials that respond to external stimuli. While specific studies on the self-assembly of this compound are not yet available, the known principles of supramolecular chemistry suggest that it is a promising candidate for forming interesting and potentially functional supramolecular structures. nih.gov

Emerging Research Directions and Future Perspectives for 1 Methyl 2 Oxoquinoline 4 Carbohydrazide

Advanced Synthetic Strategies and Flow Chemistry Approaches

The synthesis of quinoline (B57606) derivatives has traditionally relied on classic name reactions which can be limited by harsh conditions, moderate regioselectivity, or the poor availability of starting materials. acs.org The future synthesis of 1-Methyl-2-oxoquinoline-4-carbohydrazide and its analogs will likely pivot towards advanced strategies that offer greater efficiency, safety, and scalability. Continuous flow chemistry, in particular, presents a transformative approach. researchgate.net This technique, which involves performing chemical reactions in a continuously flowing stream through a reactor, offers superior control over reaction parameters, enhanced heat and mass transfer, and the ability to safely handle hazardous intermediates. researchgate.netucd.ie

For quinoline synthesis, flow chemistry has been successfully applied to photochemical processes and tandem reactions, enabling the generation of various substituted quinolines in high yields with throughputs exceeding one gram per hour. ucd.ievapourtec.com These methods could be adapted for the efficient production of the 1-methyl-2-oxoquinoline core. Subsequently, the conversion of the 4-carboxy functional group to the final carbohydrazide (B1668358) could also be integrated into a "telescoped" flow process, minimizing manual handling and purification steps. vapourtec.com

Table 1: Comparison of Batch vs. Flow Chemistry for Quinoline Synthesis
ParameterTraditional Batch SynthesisContinuous Flow Synthesis
ScalabilityOften challenging, requires process redesign for scale-up.More straightforward by extending operation time or using larger reactors. researchgate.net
SafetyHigher risk with exothermic reactions and hazardous reagents in large volumes.Improved safety due to small reaction volumes and enhanced temperature control. acs.org
Reaction TimeCan range from hours to days.Significantly reduced, often to minutes. acs.org
Efficiency & YieldVariable, can be affected by poor mixing and heat transfer.Often higher yields and purity due to precise control over stoichiometry and conditions. ucd.ie
Process ControlLimited control over temperature and concentration gradients.Precise, real-time control over parameters like temperature, pressure, and residence time. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-learn cycle. nih.govmdpi.com For this compound, these computational tools offer a powerful avenue for exploring its therapeutic potential. By applying ML algorithms to data from existing quinoline derivatives, researchers can develop robust Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netnih.gov These models can predict the biological activity of novel, unsynthesized analogs of the target compound, prioritizing the most promising candidates for synthesis and testing. nih.gov

Deep learning models, such as graph neural networks, can learn complex relationships between a molecule's structure and its properties, moving beyond traditional feature engineering. astrazeneca.com Such models could be trained to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives, helping to design compounds with better pharmacokinetic profiles. nih.gov Furthermore, generative AI models can design entirely new molecules from scratch, exploring a vast chemical space to identify novel quinoline-based structures with high predicted activity and druggability for specific biological targets. mdpi.com

Table 2: Applications of AI/ML in the Development of Quinoline Derivatives
AI/ML TechniqueApplication AreaPotential Impact on this compound
Random Forest / Support Vector Machine (SVM)QSAR Modeling & Activity PredictionPredicting antibacterial, anticancer, or antiviral activity of new derivatives. nih.govmdpi.com
Deep Neural Networks (DNNs)Bioactivity and Property PredictionImproving prediction accuracy for complex biological endpoints and ADME properties. nih.govnih.gov
Graph Neural Networks (GNNs)Molecular Property PredictionPredicting chemical properties and identifying candidate drugs directly from molecular graphs. astrazeneca.com
Generative Adversarial Networks (GANs)De Novo Drug DesignDesigning novel, optimized quinoline-carbohydrazide structures with desired therapeutic profiles. mdpi.com

Expansion into Novel Areas of Mechanistic Chemical Biology Research

Beyond direct therapeutic applications, this compound holds promise as a versatile scaffold for creating chemical probes to investigate biological processes. The quinoline core is a known fluorophore, and its derivatives have been extensively developed as fluorescent probes for bio-imaging and sensing applications. crimsonpublishers.com These probes are used to detect biologically important species such as metal ions (e.g., Zn2+), reactive oxygen species, and nitric oxide, or to visualize cellular organelles like lysosomes. crimsonpublishers.comacs.orgnih.govacs.org

The carbohydrazide functional group in this compound is a key feature, providing a reactive handle for chemical modification. It can be readily conjugated to other molecules, such as targeting ligands, photo-crosslinkers, or affinity tags. This enables the development of highly specific probes for:

Target Identification: By attaching a photo-activatable group, the compound could be used to covalently label its binding partners within a cell, aiding in the identification of its molecular targets.

Enzyme Activity Profiling: Conjugating the molecule to known enzyme substrates or inhibitors could create probes to monitor enzyme activity in real-time within living systems.

Visualizing Cellular Processes: The inherent fluorescence of the quinoline moiety can be modulated or enhanced through derivatization, leading to the creation of sensors that report on specific cellular events or changes in the microenvironment. researchgate.net

Table 3: Potential as a Scaffold for Chemical Biology Probes
Probe TypeBiological Target/ApplicationRole of the Quinoline ScaffoldRole of the Carbohydrazide Moiety
Fluorescent SensorMetal ions (e.g., Zn2+), pH, Nitric OxideActs as the core fluorophore. acs.orgacs.orgSite for attaching a chelator or reactive group to confer specificity.
Affinity-Based ProbeProtein-protein interactions, Target IDProvides the core binding structure.Linker point for attaching biotin or other affinity tags.
Photo-affinity LabelIdentifying direct binding partners in cells.Core structure that binds to the target protein.Attachment point for a photo-reactive crosslinking group.
Theranostic AgentSimultaneous diagnosis and therapy (e.g., in neurodegenerative diseases). nih.govProvides both therapeutic action and a fluorescent signal for imaging. nih.govAllows for modification to improve targeting or solubility.

Exploration in Advanced Materials Science beyond Traditional Applications

The unique electronic and structural properties of the quinoline ring suggest that this compound could find applications in advanced materials science. Heterocyclic aromatic compounds are foundational to the development of functional organic materials, including luminescent materials and polymers. researchgate.net The conjugated π-system of the 1-methyl-2-oxoquinoline core is expected to impart interesting photophysical properties, such as fluorescence, which could be harnessed for various applications.

The carbohydrazide group offers a versatile chemical handle to incorporate the molecule into larger macromolecular structures. For instance, it can be used as a monomer or cross-linking agent in polymerization reactions to create novel functional polymers. These materials could possess unique optical, thermal, or electronic properties. Potential areas for exploration include:

Organic Light-Emitting Diodes (OLEDs): The luminescent properties of the quinoline core could be exploited in the design of new emitter or host materials for OLEDs.

Chemical Sensors: The molecule could be immobilized on a solid support or integrated into a polymer matrix to create sensors where binding of an analyte induces a change in fluorescence or another optical property.

Corrosion Inhibitors: Nitrogen-containing heterocyclic compounds are known to be effective corrosion inhibitors for metals. The molecule could be investigated for its ability to form a protective layer on metal surfaces.

Table 4: Potential Applications in Advanced Materials Science
Application AreaRelevant PropertyKey Structural Feature
Organic Electronics (e.g., OLEDs)Luminescence, charge transportConjugated π-system of the quinoline core.
Functional PolymersPolymerizability, thermal stabilityReactive carbohydrazide group for incorporation into polymer chains.
ChemosensorsFluorescence, analyte bindingQuinoline fluorophore and the modifiable carbohydrazide for attaching recognition units.
Corrosion InhibitionAdsorption onto metal surfacesNitrogen atoms in the heterocyclic ring system.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 1-Methyl-2-oxoquinoline-4-carbohydrazide with high purity?

  • Methodology :

  • Use reflux conditions in a 1:1 methanol/chloroform solvent system with catalytic acetic acid to promote cyclization and hydrazide formation. Monitor reaction completion via TLC or HPLC .
  • Recrystallize the crude product from methanol to improve purity (>95%) and characterize using 1H^1H-NMR (to confirm hydrazide protons at δ 9.5–10.5 ppm) and elemental analysis .

Q. How should researchers validate the crystalline structure of this compound?

  • Methodology :

  • Perform single-crystal X-ray diffraction (SC-XRD) using a Bruker D8 Venture diffractometer. Refine data with SHELXL (R-factor target <0.07) to resolve bond lengths and angles .
  • Analyze intermolecular interactions (e.g., N–H⋯O hydrogen bonds) using WinGX/ORTEP for graphical representation of crystal packing .

Q. What spectroscopic techniques are critical for confirming the functional groups in this compound?

  • Methodology :

  • FT-IR : Identify carbonyl (C=O) stretching at ~1650–1700 cm1^{-1} and N–H bending (hydrazide) at ~3200–3300 cm1^{-1}.
  • 13C^{13}C-NMR : Verify the quinoline carbonyl carbon at δ ~160–170 ppm and methyl groups at δ ~20–25 ppm .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodology :

  • Optimize geometry at the B3LYP/6-311G(d,p) level using Gaussian 09W. Calculate HOMO-LUMO gaps to assess reactivity and charge delocalization .
  • Compare experimental NMR chemical shifts with gauge-independent atomic orbital (GIAO) calculations to validate electron distribution models .

Q. What strategies resolve contradictions between computational predictions and experimental biological activity data?

  • Methodology :

  • Perform molecular docking (e.g., AutoDock Vina) using HIV-1 integrase (PDB: 3L2U) to assess binding affinity. Cross-validate with in vitro assays (e.g., HeLa cell cultures) at 100 µM concentrations .
  • Use natural bond orbital (NBO) analysis to identify hyperconjugative interactions affecting bioactivity discrepancies .

Q. How can researchers design derivatives to enhance anti-HIV activity?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., nitro, chloro) at the quinoline C-6 position to improve Mg2+^{2+}-chelation in the integrase active site.
  • Test cytotoxicity in parallel (e.g., MTT assays) to ensure selectivity indices >10 .

Q. What protocols address inconsistencies in hydrogen-bonding networks observed in crystallography vs. computational models?

  • Methodology :

  • Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts. Compare with DFT-derived electrostatic potential maps .
  • Refine hydrogen-bond geometries using SHELXL’s restraints for thermal displacement parameters .

Data Analysis and Reporting

Q. How should raw crystallographic data be processed to ensure reproducibility?

  • Methodology :

  • Use SAINT for data integration and SADABS for absorption correction. Report mean I/σ(I)>2.0I/σ(I) > 2.0 for high-resolution datasets .
  • Deposit CIF files in the Cambridge Structural Database (CSD) with full refinement parameters .

Q. What statistical approaches are recommended for analyzing dose-response relationships in bioassays?

  • Methodology :

  • Apply nonlinear regression (GraphPad Prism) to calculate IC50_{50} values. Use Student’s t-test (p < 0.05) for significance against controls .
  • Report uncertainties as ±SEM with 95% confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.